(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

Catalog No.
S14001467
CAS No.
1937253-54-7
M.F
C3H4BrClO2S
M. Wt
219.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

CAS Number

1937253-54-7

Product Name

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

IUPAC Name

(Z)-3-bromoprop-2-ene-1-sulfonyl chloride

Molecular Formula

C3H4BrClO2S

Molecular Weight

219.49 g/mol

InChI

InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1-

InChI Key

XRVUKQKOWRSTOH-UPHRSURJSA-N

Canonical SMILES

C(C=CBr)S(=O)(=O)Cl

Isomeric SMILES

C(/C=C\Br)S(=O)(=O)Cl

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a bromine atom and a sulfonyl chloride functional group attached to a propene backbone. Its molecular formula is C3H4BrClO2SC_3H_4BrClO_2S, and it features a double bond between the second and third carbon atoms. The compound is notable for its reactivity due to the sulfonyl chloride group, which can participate in various

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles. For instance, it can react with amines to form sulfonamides.
  • Allylic Rearrangement: The compound can undergo rearrangements under certain conditions, leading to different structural isomers.
  • Coupling Reactions: It can participate in coupling reactions with organozinc reagents, forming carbon-carbon bonds

    Several methods exist for synthesizing (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride:

    • From Propene Derivatives: Starting from propene derivatives, bromination followed by sulfonylation can yield the desired compound.
    • Using Sulfonyl Chlorides: Reaction of 3-bromoprop-2-ene with sulfur dichloride can also produce this compound .
    • Allylic Substitution: The compound can be synthesized through allylic substitution reactions involving suitable nucleophiles .

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Its reactivity allows for modifications in drug design, particularly in creating sulfonamide drugs.
  • Material Science: Used in the development of polymers and other materials due to its functional groups.

Interaction studies involving (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding its role in chemical synthesis and potential biological interactions. The compound's ability to form covalent bonds with various substrates makes it a subject of interest for further research in medicinal chemistry.

Several compounds share structural similarities with (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride, including:

Compound NameStructure FeaturesUnique Aspects
3-Bromoprop-2-ene-1-sulfonyl chlorideSimilar bromine and sulfonyl chloride groupsDifferent stereochemistry (E vs Z)
3-Iodoprop-2-ene-1-sulfonyl chlorideIodine instead of brominePotentially different reactivity profiles
3-Chloroprop-2-ene-1-sulfonyl chlorideChlorine instead of bromineMay exhibit different stability and reactivity

The unique aspect of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride lies in its specific stereochemistry, which influences its reactivity and interaction patterns compared to similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.88039 g/mol

Monoisotopic Mass

217.88039 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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